![molecular formula C17H28N4 B12590544 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-57-2](/img/structure/B12590544.png)
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are common structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. These rings are then linked through a series of reactions that may include alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate: Used in the synthesis of pharmaceutical drugs.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and piperazine rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
648895-57-2 |
|---|---|
Formule moléculaire |
C17H28N4 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-(1-propan-2-ylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C17H28N4/c1-15(2)19-9-6-16(7-10-19)20-11-13-21(14-12-20)17-5-3-4-8-18-17/h3-5,8,15-16H,6-7,9-14H2,1-2H3 |
Clé InChI |
DCONYKYUNYMLPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


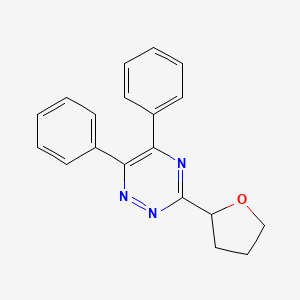
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
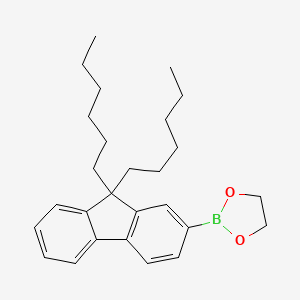
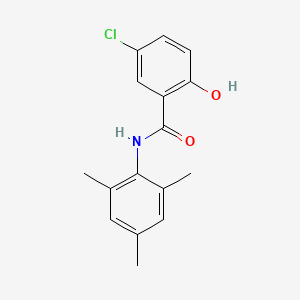

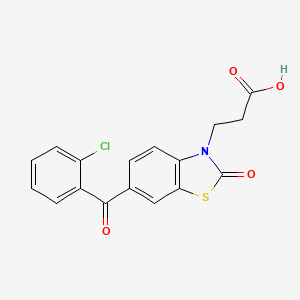
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)

![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
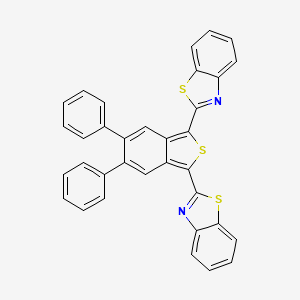
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
